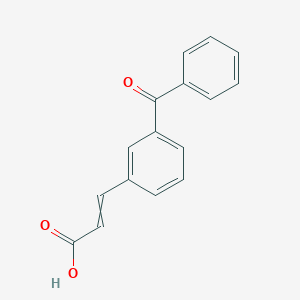

3-(3-Benzoylphenyl)prop-2-enoic acid

Description

Structure

3D Structure

Properties

CAS No. |

917909-69-4 |

|---|---|

Molecular Formula |

C16H12O3 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

3-(3-benzoylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C16H12O3/c17-15(18)10-9-12-5-4-8-14(11-12)16(19)13-6-2-1-3-7-13/h1-11H,(H,17,18) |

InChI Key |

MYASBRUZJIHXDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C=CC(=O)O |

Origin of Product |

United States |

Contextualization Within Aromatic Carboxylic Acid Derivatives and Cinnamic Acid Analogues

3-(3-Benzoylphenyl)prop-2-enoic acid belongs to the broad class of aromatic carboxylic acids. Its structure is characterized by a phenyl ring substituted with both a benzoyl group and a propenoic acid moiety. This arrangement places it within the more specific family of cinnamic acid analogues. Cinnamic acid, or (2E)-3-phenylprop-2-enoic acid, is a naturally occurring aromatic carboxylic acid that serves as a parent structure for a vast array of derivatives. scielo.br

These analogues are distinguished by the various substituents attached to the phenyl ring. scielo.br The core structure of this compound, featuring an acrylic acid group attached to a substituted phenyl ring, allows for cis-trans isomerism, with the trans (E) isomer being the more common form. scielo.br The presence of the benzoylphenyl substituent imparts specific electronic and steric properties that influence the molecule's reactivity and potential biological interactions.

Table 1: Structural Comparison of Related Compounds

| Compound Name | Parent Scaffold | Key Substituents |

|---|---|---|

| Cinnamic Acid | 3-Arylprop-2-enoic acid | Unsubstituted Phenyl |

| This compound | 3-Arylprop-2-enoic acid | 3-Benzoylphenyl |

Importance of the 3 Arylprop 2 Enoic Acid Scaffold in Chemical Synthesis and Bioactive Molecules

The 3-arylprop-2-enoic acid scaffold, the fundamental framework of 3-(3-Benzoylphenyl)prop-2-enoic acid, is a privileged structure in medicinal chemistry and chemical synthesis. This scaffold is a common motif in a multitude of naturally occurring and synthetic compounds that exhibit a wide spectrum of biological activities.

Cinnamic acid and its derivatives are recognized for their therapeutic potential, which includes anti-inflammatory, antioxidant, antimicrobial, anticancer, and neuroprotective properties. scielo.br The biological efficacy of these molecules is often linked to the nature and position of the substituents on the phenyl ring. scielo.br This modularity allows chemists to synthesize libraries of related compounds to explore structure-activity relationships and optimize for specific biological targets.

From a synthetic standpoint, the 3-arylprop-2-enoic acid structure offers multiple reactive sites. The carboxylic acid group can be converted to esters, amides, or other functional groups. The α,β-unsaturated system is susceptible to various addition reactions, making it a versatile building block for the synthesis of more complex molecules. nih.gov

Table 2: Reported Biological Activities of Cinnamic Acid Derivatives

| Biological Activity | Reference |

|---|---|

| Antibacterial | nih.gov |

| Antifungal | nih.gov |

| Anti-inflammatory | scielo.br |

| Anticancer | scielo.br |

| Neuroprotective | scielo.br |

Rationale for Focused Academic Research on 3 3 Benzoylphenyl Prop 2 Enoic Acid

Strategies for Direct Synthesis of the 3-Arylprop-2-enoic Acid Scaffold

The synthesis of 3-arylprop-2-enoic acids, commonly known as cinnamic acids, is a well-established area of organic chemistry. Several classical and modern methods can be adapted for the specific synthesis of this compound, starting from suitable benzaldehyde (B42025) precursors.

Adaptation of Wittig Olefination Reactions from Benzaldehyde Derivatives

The Wittig reaction is a powerful and widely used method for creating carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, the logical starting material would be 3-formylbenzophenone.

The reaction proceeds by reacting the benzaldehyde derivative with a stabilized phosphonium ylide, such as (triphenylphosphoranylidene)acetic acid ester. Stabilized ylides are known to favor the formation of the thermodynamically more stable (E)-alkene, which is the trans isomer. wikipedia.orgorganic-chemistry.org The initial reaction yields an ester, which is then hydrolyzed in situ or in a subsequent step to afford the final carboxylic acid. scirp.orgscirp.org

The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, forming a betaine (B1666868) intermediate which then collapses to a four-membered oxaphosphetane ring. organic-chemistry.org This ring subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.org

Table 1: Example of Wittig Olefination for 3-Arylprop-2-enoic Acid Synthesis

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Isomer |

|---|

Multi-step Synthetic Routes involving Hydrolysis of Nitrile Precursors (by analogy to 2-(3-benzoylphenyl)propanoic acid)

An alternative, multi-step approach can be conceptualized by drawing an analogy to the synthesis of the related compound, 2-(3-benzoylphenyl)propanoic acid (ketoprofen). researchgate.netchemicalbook.com This route involves the formation of a nitrile precursor, followed by its hydrolysis to the carboxylic acid.

The synthesis could begin with 3-formylbenzophenone. An aldol-type condensation with acrylonitrile (B1666552) could yield 3-(3-benzoylphenyl)-2-cyano-prop-2-enenitrile. Subsequent reduction and modification would be required to produce the target prop-2-enoic acid structure. A more direct analogous path involves converting an appropriate alkyl halide to a nitrile via an SN2 reaction with a cyanide salt, thereby extending the carbon chain. lumenlearning.com

Once the nitrile precursor is obtained, it can be hydrolyzed to the carboxylic acid. This hydrolysis can be performed under either acidic or basic conditions, typically by heating under reflux. libretexts.orgbyjus.comchemistrysteps.com

Acid-catalyzed hydrolysis: The nitrile is heated with a dilute acid like hydrochloric acid. This directly produces the carboxylic acid and an ammonium (B1175870) salt. byjus.comchemistrysteps.com

Base-catalyzed hydrolysis: The nitrile is heated with an alkali solution, such as sodium hydroxide (B78521). This initially forms a carboxylate salt and ammonia. A subsequent acidification step with a strong acid is required to liberate the free carboxylic acid. libretexts.orgchemistrysteps.com

This method offers a robust way to introduce the carboxyl group, leveraging the stability and reactivity of the nitrile functional group. lumenlearning.comresearchgate.net

Exploration of Green Chemistry Approaches for 3-Arylprop-2-enoic Acid Synthesis

In recent years, the principles of green chemistry have been increasingly applied to classical organic reactions to reduce waste, avoid hazardous solvents, and improve energy efficiency. Several "green" methods for synthesizing cinnamic acids can be adapted for this compound.

One prominent green approach is the use of water as a reaction solvent. mdpi.com For instance, Wittig reactions can be performed in aqueous sodium hydroxide solutions, which can facilitate a one-pot olefination and subsequent hydrolysis of the resulting ester, simplifying the work-up procedure. scirp.orgscirp.orgresearchgate.net

Other established reactions for cinnamic acid synthesis, such as the Knoevenagel condensation (reacting a benzaldehyde with malonic acid) and the Perkin reaction (using acetic anhydride (B1165640) and sodium acetate), have also been adapted to be more environmentally benign. bepls.comdoubtnut.com These adaptations may involve using microwave irradiation to reduce reaction times and energy consumption or employing solvent-free conditions with solid catalysts. semanticscholar.org The Mizoroki-Heck reaction, which couples aryl halides with acrylates using a palladium catalyst, has also been developed with green principles in mind, utilizing stable and efficient catalysts. ajol.info

Table 2: Comparison of Green Synthesis Approaches for Cinnamic Acids

| Method | Key Green Principle(s) | Typical Reactants |

|---|---|---|

| Aqueous Wittig Reaction | Use of water as a solvent, one-pot procedure | Benzaldehyde, Phosphonium Ylide |

| Microwave-assisted Knoevenagel | Reduced energy consumption and reaction time | Benzaldehyde, Malonic Acid |

| Solvent-free Perkin Reaction | Elimination of volatile organic solvents | Benzaldehyde, Acetic Anhydride |

Targeted Chemical Modifications and Transformations of the Compound

The structure of this compound offers two primary reactive sites for further chemical modification: the carboxylic acid moiety and the carbon-carbon double bond of the prop-2-enoic acid chain.

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and it can be readily converted into a variety of derivatives. nih.gov Such derivatization is often performed to alter the molecule's physical properties or to prepare it for subsequent analytical procedures or biological assays. nih.govresearchgate.net

Common derivatization reactions include:

Esterification: Reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) yields an ester. This is a fundamental transformation used to protect the carboxylic acid or to create more lipophilic analogues. colostate.edu

Amidation: The carboxylic acid can be converted into an amide by reaction with an amine. This typically requires activating the carboxylic acid first, for example, by converting it to an acid chloride (using thionyl chloride) or by using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.comnih.gov

Reduction: The carboxylic acid can be reduced to a primary alcohol, though this requires strong reducing agents like lithium aluminum hydride (LiAlH₄) and would also likely reduce the benzophenone (B1666685) ketone.

These modifications allow for the systematic alteration of the molecule's properties for various chemical and pharmaceutical applications.

Reactions Involving the Prop-2-enoic Acid Double Bond (e.g., Michael Additions, Hydrogenation, Cycloadditions)

The α,β-unsaturated carbonyl system of the prop-2-enoic acid moiety makes the double bond susceptible to a range of addition reactions.

Michael Additions: As an α,β-unsaturated carboxylic acid, the compound can act as a Michael acceptor. organic-chemistry.org It can undergo conjugate addition (1,4-addition) with a wide variety of nucleophiles (Michael donors), such as enolates, amines, and thiols. ewadirect.comchemistrysteps.com This reaction is a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds at the β-position relative to the carboxyl group. organicchemistrytutor.comacs.org

Hydrogenation: The carbon-carbon double bond can be selectively reduced to a single bond through catalytic hydrogenation. This reaction typically employs a metal catalyst such as palladium on carbon (Pd/C) or rhodium. chemmethod.comasianpubs.org The use of hydrogen gas or a hydrogen transfer agent like formic acid or 1,4-cyclohexadiene (B1204751) can convert this compound into 3-(3-benzoylphenyl)propanoic acid. chemmethod.comresearchgate.netacs.org This transformation saturates the propenoic acid chain while typically leaving the aromatic rings and the carboxylic acid group intact, although forcing conditions can also reduce the benzophenone ketone or the aromatic rings. researchgate.net

Cycloadditions: The alkene double bond can participate in cycloaddition reactions. A notable example for cinnamic acid derivatives is the [2+2] photocycloaddition. wikipedia.orgyoutube.com Upon exposure to UV light, two molecules of the acrylic acid can dimerize to form a cyclobutane (B1203170) ring, leading to derivatives of truxillic or truxinic acids. rsc.org This reaction can be used to create complex, polycyclic structures from relatively simple precursors. The regiochemistry and stereochemistry of the cycloaddition are often controlled by the arrangement of the molecules in the crystal lattice or by the use of templates. rsc.org

Functionalization of the Benzoyl and Phenyl Aromatic Rings

The structure of this compound contains two distinct phenyl rings that are susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of such reactions are governed by the electronic nature of the substituents on each ring.

The Benzoyl-Substituted Phenyl Ring: The phenyl ring directly attached to the carbonyl of the benzoyl group is deactivated by the electron-withdrawing nature of the ketone. The carbonyl group is a meta-directing substituent. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation would be expected to occur at the positions meta to the benzoyl group, and would require forcing conditions due to the deactivation of the ring. libretexts.orglibretexts.orgkhanacademy.org

Detailed studies specifically documenting the electrophilic functionalization of the aromatic rings in this compound are not extensively reported in readily available literature. However, the predicted reactivity is based on the foundational principles of electrophilic aromatic substitution. libretexts.orglibretexts.org

Utility of this compound as a Precursor in Heterocyclic Synthesis

This compound, a member of the β-aroylacrylic acid family, is a highly valuable precursor for the synthesis of a wide array of heterocyclic compounds. Its poly-electrophilic nature, featuring an α,β-unsaturated ketone system and a carboxylic acid, allows for diverse reactions with various nucleophiles. researchgate.net

Reactions with Binucleophiles for Fused Heterocycle Formation (e.g., Pyridazinones, Furanones, Pyrimidine (B1678525) Thiones)

The reaction of β-aroylprop-2-enoic acids with binucleophiles is a cornerstone for building fused heterocyclic systems. These reactions often proceed via an initial Michael addition, followed by an intramolecular cyclization and dehydration.

Pyridazinone Formation: One of the most common applications is the synthesis of pyridazin-3(2H)-one derivatives. This is typically achieved by reacting the β-aroylprop-2-enoic acid with hydrazine (B178648) hydrate (B1144303) (N₂H₄) in a suitable solvent like ethanol (B145695) under reflux. researchgate.net The reaction involves the initial formation of a hydrazone, followed by cyclization to yield the corresponding 6-aryl-4,5-dihydropyridazin-3(2H)-one. scholarsresearchlibrary.comiglobaljournal.comscispace.com This method is a general and efficient route to this important class of heterocycles. grafiati.com

Furanone Formation: 3-Aroylprop-2-enoic acids can serve as precursors for furanone derivatives. For instance, after a Michael addition reaction to saturate the double bond, the resulting γ-keto acid can be cyclized. Treatment with a dehydrating agent like acetic anhydride can induce intramolecular cyclization to form a furanone ring system. researchgate.net

Pyrimidine Thione Formation: The synthesis of pyrimidine thiones can be accomplished by reacting 3-aroylprop-2-enoic acids with thiourea (B124793). In this reaction, the thiourea acts as a binucleophile, attacking both the β-carbon of the enone system and the carboxylic acid group (or its activated form), leading to the formation of a 2-thioxo-dihydropyrimidine ring. Research on the closely related 3-(4-bromobenzoyl)prop-2-enoic acid has demonstrated its successful conversion into pyrimidine thione derivatives. researchgate.net

| Starting Material Analogue | Binucleophile | Product Class | Typical Conditions | Reference |

|---|---|---|---|---|

| 3-(Aroyl)prop-2-enoic acid | Hydrazine Hydrate | Pyridazinone | Ethanol, Reflux | researchgate.netscholarsresearchlibrary.com |

| 3-(Aroyl)prop-2-enoic acid Michael Adduct | Acetic Anhydride | Furanone | Heating | researchgate.net |

| 3-(4-Bromobenzoyl)prop-2-enoic acid | Thiourea | Pyrimidine Thione | - | researchgate.net |

Michael Addition Reactions with Carbon and Nitrogen Nucleophiles

The α,β-unsaturated ketone moiety in this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of soft nucleophiles. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com This reaction is fundamental to many of the subsequent heterocyclic syntheses.

Carbon Nucleophiles: Active methylene (B1212753) compounds are effective carbon nucleophiles for Michael addition reactions with β-aroylprop-2-enoic acids. Examples include:

Malononitrile: Reacts in the presence of a base to form a Michael adduct, which can then be used to synthesize pyridine (B92270) derivatives. researchgate.net

Ethyl Cyanoacetate: Adds similarly to malononitrile, providing another versatile intermediate for further cyclizations. researchgate.net

Acetylacetone: This β-diketone adds to the enoic acid system under Michael conditions, yielding a 1,5-dicarbonyl compound that can be cyclized into various heterocycles. researchgate.net

Nitrogen Nucleophiles: Aza-Michael addition is also a prominent reaction. Various nitrogen-based nucleophiles can be employed:

Amines: Primary and secondary amines can add to the β-position of the unsaturated system. wikipedia.orgresearchgate.net

Aromatic Diamines: Reagents like 1,2-diaminobenzene react via an initial Michael addition of one amino group, followed by an intramolecular condensation of the second amino group with the ketone, leading to the formation of benzodiazepine-related structures. researchgate.net

| Starting Material Analogue | Nucleophile | Nucleophile Type | Product Type | Reference |

|---|---|---|---|---|

| 3-(4-Bromobenzoyl)prop-2-enoic acid | Malononitrile | Carbon | Michael Adduct | researchgate.net |

| 3-(4-Bromobenzoyl)prop-2-enoic acid | Ethyl Cyanoacetate | Carbon | Michael Adduct | researchgate.net |

| 3-(4-Bromobenzoyl)prop-2-enoic acid | Acetylacetone | Carbon | Michael Adduct | researchgate.net |

| 3-(4-Bromobenzoyl)prop-2-enoic acid | 1,2-Diaminobenzene | Nitrogen | Cyclized Adduct | researchgate.net |

Asymmetric Synthesis Approaches for Chiral Analogues

While this compound itself is achiral, it is a direct precursor to the highly significant chiral non-steroidal anti-inflammatory drug (NSAID), Ketoprofen, which is 2-(3-benzoylphenyl)propanoic acid. chemistryviews.org The pharmacological activity of Ketoprofen resides almost exclusively in the (S)-enantiomer. google.com Therefore, the development of asymmetric methods to synthesize this chiral analogue is of paramount importance.

Two primary strategies are employed:

Resolution of Racemates: This approach involves the synthesis of racemic 2-(3-benzoylphenyl)propanoic acid, followed by the separation of the enantiomers. A highly effective method is enzymatic kinetic resolution. Lipases are commonly used to selectively catalyze the hydrolysis of a racemic ester of Ketoprofen. The enzyme preferentially hydrolyzes one enantiomer (e.g., the R-ester) to the corresponding acid, leaving the desired (S)-ester unreacted. The unreacted (S)-ester can then be separated and hydrolyzed to yield enantiomerically pure (S)-Ketoprofen. google.comnih.gov

Direct Asymmetric Synthesis: These methods aim to create the desired stereocenter directly. Various approaches have been developed, although some industrial processes may involve hazardous reagents. chemistryviews.orgacs.org Modern strategies focus on asymmetric catalysis, such as the asymmetric hydrogenation of the double bond in this compound or a related precursor using a chiral catalyst. Another approach involves the asymmetric alkylation of a suitable prochiral precursor. These methods, while often more complex to develop, can be more efficient as they avoid the loss of 50% of the material inherent in classical resolution.

The development of greener and more efficient asymmetric syntheses for Ketoprofen and other chiral analogues derived from this compound remains an active area of research in process chemistry. chemistryviews.orgacs.org

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental in determining the molecular structure of this compound, confirming its elemental composition and the connectivity of its atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR Techniques)

High-resolution NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. The (E)-isomer of this compound has been characterized using both ¹H and ¹³C NMR spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons appear in the downfield region, typically between δ 7.4 and 8.1 ppm, reflecting the deshielding effects of the aromatic rings and the benzoyl group. The olefinic protons of the prop-2-enoic acid moiety are observed as doublets, with a large coupling constant characteristic of a trans configuration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule. The carbonyl carbons of the benzoyl and carboxylic acid groups are typically found in the most downfield region of the spectrum, around δ 166-196 ppm. The aromatic and olefinic carbons resonate in the region of δ 119-145 ppm.

Interactive Data Table: NMR Spectroscopic Data for (E)-3-(3-benzoylphenyl)acrylic acid

| Technique | Solvent | Chemical Shift (δ) / ppm | Assignment |

|---|---|---|---|

| ¹H NMR | CDCl₃ | 8.03 (s, 1H) | Aromatic CH |

| ¹H NMR | CDCl₃ | 7.86 (d, J = 7.7 Hz, 1H) | Aromatic CH |

| ¹H NMR | CDCl₃ | 7.79 (d, J = 7.7 Hz, 1H) | Aromatic CH |

| ¹H NMR | CDCl₃ | 7.75 (d, J = 16.0 Hz, 1H) | Olefinic CH |

| ¹H NMR | CDCl₃ | 7.63 (t, J = 7.5 Hz, 1H) | Aromatic CH |

| ¹H NMR | CDCl₃ | 7.56 (t, J = 7.7 Hz, 1H) | Aromatic CH |

| ¹H NMR | CDCl₃ | 7.49 (t, J = 7.5 Hz, 2H) | Aromatic CH |

| ¹H NMR | CDCl₃ | 6.55 (d, J = 16.0 Hz, 1H) | Olefinic CH |

| ¹³C NMR | CDCl₃ | 196.2 | C=O (ketone) |

| ¹³C NMR | CDCl₃ | 171.1 | C=O (acid) |

| ¹³C NMR | CDCl₃ | 145.4 | Olefinic CH |

| ¹³C NMR | CDCl₃ | 137.9 | Aromatic C |

| ¹³C NMR | CDCl₃ | 137.4 | Aromatic C |

| ¹³C NMR | CDCl₃ | 134.9 | Aromatic C |

| ¹³C NMR | CDCl₃ | 132.9 | Aromatic CH |

| ¹³C NMR | CDCl₃ | 131.9 | Aromatic CH |

| ¹³C NMR | CDCl₃ | 130.1 | Aromatic CH |

| ¹³C NMR | CDCl₃ | 129.3 | Aromatic CH |

| ¹³C NMR | CDCl₃ | 128.6 | Aromatic CH |

| ¹³C NMR | CDCl₃ | 128.5 | Aromatic CH |

| ¹³C NMR | CDCl₃ | 119.5 | Olefinic CH |

Fourier Transform Infrared (FTIR) Spectroscopy and Vibrational Analysis

While specific experimental FTIR data for this compound is not detailed in the available literature, the expected vibrational frequencies can be inferred from its functional groups. The FTIR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. The C=O stretching vibrations for the ketone and carboxylic acid would result in strong absorption bands around 1685 cm⁻¹ and 1710 cm⁻¹, respectively. The C=C stretching of the alkene and aromatic rings would appear in the 1600-1450 cm⁻¹ region.

Interactive Data Table: Expected FTIR Vibrational Frequencies

| Functional Group | Expected Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| Aromatic/Olefinic | C-H stretch | 3100 - 3000 |

| Carboxylic Acid | C=O stretch | ~1710 |

| Ketone | C=O stretch | ~1685 |

| Olefinic/Aromatic | C=C stretch | 1600 - 1450 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and confirming the elemental composition of a compound. For this compound, with a molecular formula of C₁₆H₁₂O₃, the theoretical exact mass can be calculated. While specific experimental HRMS data is not available in the reviewed literature, the expected monoisotopic mass would be approximately 252.0786 g/mol .

Interactive Data Table: Molecular Formula and Mass Information

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂O₃ |

| Calculated Monoisotopic Mass | 252.0786 g/mol |

X-ray Crystallography for Solid-State Structure Determination

As of the latest literature review, a complete single-crystal X-ray diffraction study for this compound has not been reported in the public domain. Therefore, detailed experimental data on its crystal packing, unit cell parameters, and specific intermolecular interactions in the solid state are not available.

Crystal Packing and Unit Cell Parameters

Information regarding the crystal system, space group, and unit cell dimensions for this compound is not currently available.

Molecular Conformation and Torsion Angle Analysis

The most significant rotations occur around the following bonds:

The bond connecting the two phenyl rings via the carbonyl bridge (C-C(O)-C).

The bond linking the substituted phenyl ring to the vinyl group of the prop-2-enoic acid moiety (Aryl-C=C).

The C-C single bond within the prop-2-enoic acid chain, between the vinyl group and the carboxyl group (C-COOH).

Studies on analogous molecules, such as cinnamic acid and its derivatives, suggest that conformations favoring planarity are generally more stable due to enhanced π-electron delocalization across the aromatic ring and the acrylic acid system. uc.ptscielo.org.mx For this compound, a fully planar conformation would involve significant steric clash, particularly between the benzoyl group and the prop-2-enoic acid chain. Therefore, the molecule is expected to adopt a twisted conformation where the phenyl rings and the carboxylic acid group are rotated out of a common plane to relieve steric strain.

The specific orientation of these groups is described by torsion angles (also known as dihedral angles). While specific experimental crystallographic data for this compound is not publicly available, the key torsion angles that define its conformation can be identified. Computational chemistry studies on similar aromatic ketones and cinnamic acids provide insight into the likely rotational barriers and stable conformations. uc.ptscielo.org.mx

| Torsion Angle (Atoms Involved) | Description of Rotation | Expected Influence on Conformation |

|---|---|---|

| O=C-CAryl-CAryl | Rotation of the terminal phenyl ring relative to the central phenyl ring around the carbonyl bridge. | Determines the twist between the two aromatic rings. A non-planar arrangement is expected to minimize steric hindrance. |

| CAryl-CAryl-C=C | Rotation of the entire prop-2-enoic acid group relative to the central benzoylphenyl moiety. | Influences the degree of conjugation between the phenyl ring and the double bond. A near-planar arrangement is electronically favorable but may be sterically hindered. |

| C=C-C=O | Rotation around the single bond of the acrylic acid moiety, defining the orientation of the carboxyl group. | Determines the s-cis or s-trans conformation of the α,β-unsaturated carboxylic acid. The s-trans conformer is often more stable. scielo.org.mx |

Isomeric Characterization and Stereochemical Aspects (e.g., E/Z Isomerism of the Prop-2-enoic Acid Moiety)

The most significant stereochemical feature of this compound is the geometric isomerism arising from the restricted rotation around the carbon-carbon double bond in the prop-2-enoic acid chain. This gives rise to two distinct diastereomers: the E-isomer and the Z-isomer.

The designation of these isomers is determined using the Cahn-Ingold-Prelog (CIP) priority rules, which assign priority to the substituents attached to each carbon of the double bond based on atomic number.

For the carbon atom adjacent to the phenyl ring (Cβ): The substituents are the 3-benzoylphenyl group and a hydrogen atom. The carbon of the phenyl ring has a higher atomic number than hydrogen, so the 3-benzoylphenyl group is assigned higher priority.

For the carbon atom of the carboxyl group (Cα): The substituents are the carboxylic acid group (-COOH) and a hydrogen atom. The carbon of the carboxyl group has a higher atomic number than hydrogen, giving the -COOH group higher priority.

Based on these assignments:

The E -isomer (from the German entgegen, meaning opposite) has the two higher-priority groups (the 3-benzoylphenyl group and the -COOH group) on opposite sides of the double bond. This configuration is also commonly referred to as the trans-isomer.

The Z -isomer (from the German zusammen, meaning together) has the two higher-priority groups on the same side of the double bond. This is also known as the cis-isomer.

In general, for substituted acrylic acids like cinnamic acid derivatives, the E configuration is thermodynamically more stable than the Z configuration. nih.gov This is because the Z isomer often introduces significant steric repulsion between the bulky substituents (in this case, the 3-benzoylphenyl and carboxylic acid groups) being forced into proximity on the same side of the double bond. Consequently, the synthesis of this compound would be expected to yield predominantly the E-isomer.

| Isomer | Configuration | Relative Steric Hindrance | Expected Thermodynamic Stability |

|---|---|---|---|

| (E)-3-(3-Benzoylphenyl)prop-2-enoic acid | Higher priority groups are on opposite sides of the C=C bond. | Lower | Higher |

| (Z)-3-(3-Benzoylphenyl)prop-2-enoic acid | Higher priority groups are on the same side of the C=C bond. | Higher | Lower |

Theoretical and Computational Chemistry Studies on 3 3 Benzoylphenyl Prop 2 Enoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular geometry, vibrational modes, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for molecules the size of 3-(3-Benzoylphenyl)prop-2-enoic acid.

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as the optimized geometry. Using DFT methods, such as the B3LYP functional, researchers can predict bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. researchgate.net For this compound, these calculations confirm its non-planar structure, characterized by twists between the phenyl rings and the propenoic acid group. diva-portal.org

Vibrational Frequencies: Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared with experimental data from infrared (IR) and Raman spectroscopy. nih.gov A study performing DFT calculations at the BP86/def2-TZVP level of theory calculated the vibrational frequencies for the molecular, anionic, and ion pair forms of the compound. mdpi.com A noticeable difference between calculated and experimental frequencies for the C=O and O-H stretching modes is often observed, which is attributed to intermolecular hydrogen bonding in the solid state, such as the formation of carboxylic acid dimers, a factor not always accounted for in calculations of a single molecule. nih.govmdpi.com

Below is a table comparing selected experimental and calculated vibrational frequencies for this compound.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| O-H stretching (H-bonded) | 3306 | - |

| C=O stretching (Carboxylic Acid) | 1697 | 1743 |

| C=O stretching (Benzoyl) | ~1650 | - |

| C=C stretching | ~1640 | - |

| Data sourced from DFT calculations at the BP86/def2-TZVP level of theory. mdpi.com |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), can provide highly accurate "benchmark" energies and properties. nih.gov

For molecules like this compound, high-accuracy ab initio calculations can be used to:

Validate DFT Results: By comparing DFT-calculated energies with those from a high-level ab initio method, the accuracy of the chosen functional and basis set can be benchmarked.

Predict Thermochemical Data: These methods can be employed to calculate precise heats of formation and ionization energies. nih.gov

Analyze Intermolecular Interactions: They are particularly useful for accurately describing non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding the molecule's behavior in the condensed phase and in biological systems.

While comprehensive ab initio studies specifically on this compound are less common in the literature due to their computational expense, the principles are widely applied to validate findings for similar organic molecules. nih.govaip.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insight into the molecule's electronic properties and its propensity to act as an electron donor or acceptor.

HOMO: The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. In this compound, the HOMO is typically distributed over the π-conjugated system. worldscientific.com

LUMO: The LUMO is the lowest-energy orbital that is empty of electrons and relates to the molecule's ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable and more reactive. worldscientific.com

Charge Distribution: The distribution of electron density within the molecule can be analyzed using methods like Mulliken population analysis or by calculating the Molecular Electrostatic Potential (MEP). nih.govmdpi.com The MEP map visually identifies the electron-rich (negative potential, typically near oxygen atoms) and electron-poor (positive potential) regions of the molecule. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack and understanding non-covalent interactions like hydrogen bonding. nih.gov

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| Energy Gap (ΔE) | LUMO Energy - HOMO Energy | Indicates chemical reactivity and stability |

| MEP | Molecular Electrostatic Potential | Maps charge distribution, predicting interaction sites |

Molecular Modeling and Docking Studies

Molecular modeling encompasses a broader range of computational techniques used to simulate and predict the behavior of molecules. These studies are crucial for understanding how this compound behaves in different environments and how it interacts with biological targets.

Due to the presence of several single bonds, this compound can adopt multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for converting between them.

Studies combining DFT calculations and spectroscopy have revealed that the molecule can exist in several low-energy conformations. nih.gov One computational study identified nine distinct geometries corresponding to energy minima. nih.gov The relative stability of these conformers is determined by a delicate balance of intramolecular interactions, including steric hindrance and potential hydrogen bonds. The interconversion between these conformers can be mapped onto a potential energy landscape, which illustrates the energy of the molecule as a function of its geometry (e.g., dihedral angles). nih.govresearchgate.net Understanding this landscape is important because the specific conformation of the molecule can significantly influence its ability to bind to a biological receptor. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target macromolecule, typically a protein or enzyme. researchgate.net This method is instrumental in rationalizing the molecule's mechanism of action and in the design of new derivatives. nih.gov

The primary targets for this compound are cyclooxygenase (COX) enzymes (COX-1 and COX-2). Docking studies have been performed to model the interaction of this compound and its derivatives within the active sites of these enzymes. nih.govnih.gov These simulations can predict:

Binding Affinity: A scoring function estimates the binding energy, indicating the strength of the interaction.

Binding Mode: The specific orientation of the ligand in the active site.

Key Interactions: Identification of the specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or van der Waals forces. researchgate.net

For example, docking studies have shown that the carboxylic acid group of the molecule typically forms crucial hydrogen bonds with key residues like Arginine and Tyrosine in the COX active site. nih.gov Similar docking approaches have been used to explore the interaction of this compound and its derivatives with other biological targets, including Matrix Metalloproteinases (MMPs) and 5-Lipoxygenase (5-LOX). nih.govresearchgate.net

The table below summarizes findings from representative docking studies.

| Target Enzyme | PDB Code | Key Interacting Residues (Predicted) | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | 5F1A | Arg120, Tyr355, Ser530 | Hydrogen Bonding, Hydrophobic |

| Matrix Metalloproteinase-3 (MMP-3) | 2JT5 | - | Interaction within the catalytic domain |

| 5-Lipoxygenase (5-LOX) | 3V99 | His367, His372, His550 | Coordination with Fe ion, Hydrophobic |

| Data sourced from multiple computational studies. nih.govnih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR and 3D-QSAR are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are pivotal in medicinal chemistry for predicting the activity of novel compounds and guiding the design of more potent and selective therapeutic agents.

The development of predictive QSAR models for compounds like this compound involves the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of a molecule's structure, including its electronic, steric, and hydrophobic properties. For instance, in studies of the analogous ketoprofen (B1673614) derivatives, descriptors such as molar refractivity, parachor, refractive index, surface tension, polarizability, and lipophilicity have been employed to build predictive models for anti-inflammatory activity. researchgate.netresearchgate.netjocpr.com

The process typically involves:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to develop an equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using statistical parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predicted r² for an external test set of compounds. derpharmachemica.com

A hypothetical QSAR study on a series of this compound derivatives might yield a model similar to those developed for other anti-inflammatory agents, as illustrated in the following interactive data table.

| Descriptor | Coefficient | Description | Contribution to Activity |

| LogP | +0.45 | Lipophilicity | Positive correlation; increased lipophilicity may enhance membrane permeability. |

| Molar Refractivity | +0.12 | Molar volume and polarizability | Positive correlation; suggests a role for steric bulk and dispersion forces in receptor binding. |

| Dipole Moment | -0.23 | Polarity | Negative correlation; lower polarity might be favorable for crossing biological membranes. |

| HOMO Energy | -0.08 | Highest Occupied Molecular Orbital Energy | Negative correlation; a higher HOMO energy may indicate greater electron-donating ability. |

This table represents a hypothetical QSAR model for illustrative purposes.

The insights gained from QSAR and 3D-QSAR models are instrumental in the rational design of new analogues with improved therapeutic profiles. nih.gov By understanding which structural features are conducive to higher potency or selectivity, medicinal chemists can make targeted modifications to the lead compound. For example, if a QSAR model indicates that increased hydrophobicity in a particular region of the molecule enhances activity, analogues with lipophilic substituents in that position can be synthesized and tested. researchgate.netnih.govresearchgate.net

In the context of this compound, rational design could involve:

Modifying the Phenyl Rings: Introduction of various substituents on the phenyl rings to modulate electronic and steric properties.

Altering the Prop-2-enoic Acid Side Chain: Esterification or amidation of the carboxylic acid group, or introduction of different functional groups on the acrylic moiety, to influence pharmacokinetic and pharmacodynamic properties.

Conformational Locking: Introducing structural constraints to lock the molecule into a more bioactive conformation.

The following table presents a hypothetical example of rationally designed analogues of this compound and their predicted activities based on a QSAR model.

| Analogue | Modification | Predicted Activity (IC50, µM) | Rationale |

| 1 | 4'-Chloro substitution | 0.5 | Increased lipophilicity and electron-withdrawing character. |

| 2 | 3'-Methoxy substitution | 1.2 | Introduction of a hydrogen bond donor/acceptor. |

| 3 | Methyl ester | 2.5 | Increased lipophilicity and altered hydrogen bonding capacity. |

| 4 | Amide with piperidine | 0.8 | Introduction of a basic nitrogen and increased steric bulk. |

This table is for illustrative purposes and the predicted activities are hypothetical.

Advanced Computational Studies on Intermolecular Interactions

A deeper understanding of the biological activity of a molecule requires a detailed analysis of its interactions with its biological target at the atomic level. Advanced computational methods provide the tools to dissect these complex intermolecular forces.

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful quantum mechanical method for analyzing intermolecular interactions. q-chem.comarxiv.org Unlike supermolecular methods that calculate the interaction energy as the difference between the energy of the complex and the energies of the isolated monomers, SAPT directly calculates the interaction energy and decomposes it into physically meaningful components: github.ionih.gov

Electrostatics: The classical Coulombic interaction between the static charge distributions of the monomers.

Exchange (or Pauli Repulsion): A short-range repulsive term arising from the Pauli exclusion principle.

Induction (or Polarization): The attraction resulting from the distortion of the electron cloud of one monomer by the static charge distribution of the other.

Dispersion: A long-range attractive interaction arising from the correlated fluctuations of electrons in the interacting monomers.

A SAPT analysis of the interaction between this compound and an amino acid residue in a receptor-binding site could reveal the dominant forces driving the binding, as shown in the hypothetical data below.

| Interaction Pair | Total Interaction Energy (kcal/mol) | Electrostatics (kcal/mol) | Exchange (kcal/mol) | Induction (kcal/mol) | Dispersion (kcal/mol) |

| Carboxyl - Arginine | -8.5 | -12.0 | +7.0 | -2.5 | -1.0 |

| Benzoyl - Phenylalanine | -4.2 | -1.5 | +3.0 | -0.7 | -5.0 |

| Phenyl - Leucine | -2.1 | -0.5 | +1.5 | -0.3 | -2.8 |

This table presents hypothetical SAPT energy components for illustrative purposes.

Computational chemistry is well-suited for investigating reaction mechanisms, including proton transfer events, which are fundamental to many biological processes. kanazawa-u.ac.jp For this compound, the carboxylic acid group is a potential proton donor, and its protonation state can significantly influence its interactions and reactivity. Computational studies can map out the potential energy surface for proton transfer from the carboxylic acid to a nearby acceptor, such as a basic amino acid residue in an enzyme active site. mdpi.com

These investigations often involve:

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the reactants and products.

Studies on related acrylic acid derivatives have shown that catalysts can facilitate proton transfer, and the presence of a hydrogen bond network is crucial for efficient proton transport. rsc.org

Natural Bond Orbital (NBO) analysis is a computational technique used to study the electronic structure of molecules in terms of localized bonds and lone pairs. researchgate.net It provides a detailed picture of charge distribution, orbital interactions, and the nature of chemical bonds. NBO analysis is particularly useful for quantifying charge transfer and the strength of hydrogen bonds. nih.govperiodicodimineralogia.it

Key aspects of NBO analysis include:

Natural Atomic Charges: A more chemically intuitive representation of the electron distribution than Mulliken charges.

Second-Order Perturbation Theory Analysis: This analysis within the NBO framework quantifies the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is a measure of the strength of the interaction, such as a hydrogen bond or other charge transfer phenomena. niscair.res.in

An NBO analysis of a hydrogen bond between the carboxylic acid group of this compound and a water molecule could provide the following information:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(O) of water | σ(O-H) of carboxylic acid | 8.2 | Hydrogen Bond |

| LP(O) of carbonyl | σ(O-H) of water | 5.5 | Hydrogen Bond |

This table presents hypothetical NBO analysis data for illustrative purposes.

Chemical Reactivity and Transformation Mechanisms of 3 3 Benzoylphenyl Prop 2 Enoic Acid

Mechanistic Investigations of Synthetic Routes

The synthesis of 3-(3-benzoylphenyl)prop-2-enoic acid can be approached through several pathways, often involving the construction of the acrylic acid moiety on a pre-formed benzophenone (B1666685) core.

Detailed kinetic and transition state analyses for the specific synthesis of this compound are not extensively reported in the literature. However, plausible synthetic routes, such as the Wittig or Horner-Wadsworth-Emmons olefination of 3-benzoylbenzaldehyde, would follow established mechanisms.

In a typical Wittig reaction, the rate-determining step is often the nucleophilic attack of the ylide on the aldehyde carbonyl, followed by the formation of a four-membered oxaphosphetane intermediate. The decomposition of this intermediate to form the alkene and triphenylphosphine (B44618) oxide is generally rapid. The stereoselectivity (E/Z) of the resulting alkene is heavily influenced by the nature of the ylide and the reaction conditions. Stabilized ylides, such as those required to form the α,β-unsaturated ester precursor, typically favor the formation of the E-isomer (trans). Computational studies on analogous systems provide insights into the low-energy transition states of the oxaphosphetane formation and its subsequent stereoselective collapse.

Transition-metal catalyzed reactions offer efficient routes to this compound and its esters. One notable pathway involves the palladium-catalyzed carbonylation of 3-vinylbenzophenone or the palladium-catalyzed coupling of 3-bromobenzophenone (B87063) with an acrylic acid synthon. scielo.br

A specific synthesis involves the palladium-catalyzed carbonylation of 3-ethynylbenzophenone. scielo.br This alkyne can be converted with high regioselectivity into the corresponding methyl ester, methyl α-(3-benzoylphenyl)acrylate, which upon hydrolysis yields the target acid. scielo.br The optimization of such catalytic cycles involves screening ligands, solvents, and reaction conditions to maximize yield and regioselectivity. The choice of palladium catalyst, such as a system composed of PdCl₂(PPh₃)₂ and copper(I) iodide, is crucial for the initial coupling reaction to form the alkyne precursor. scielo.br Subsequent asymmetric hydrogenation of the acrylic acid using a chiral catalyst like Ru-(S)-BINAP can be used to produce chiral propanoic acids, demonstrating a pathway from the propenoic acid to its saturated analogue. scielo.br

Table 1: Catalytic Steps in a Synthetic Approach to this compound

| Step | Reactant | Catalyst System | Product | Yield | Regioselectivity |

|---|---|---|---|---|---|

| Carbonylation | 3-Ethynylbenzophenone | Pd-catalyst | Methyl α-(3-benzoylphenyl)acrylate | 93% | 97% |

| Hydrolysis | Methyl α-(3-benzoylphenyl)acrylate | Acid/Base | α-(3-Benzoylphenyl)acrylic acid | High | N/A |

| Asymmetric Hydrogenation | α-(3-Benzoylphenyl)acrylic acid | Ru-(S)-BINAP | (S)-Ketoprofen | High | 95% optical yield |

Data sourced from a study on transition-metal catalyzed synthesis. scielo.br

Mechanistic Studies of Functional Group Interconversions

The carboxylic acid group of this compound readily undergoes esterification and amidation through well-established mechanisms.

Esterification: The most common mechanism is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., concentrated sulfuric acid). chemguide.co.ukchemguide.co.uk The mechanism proceeds via several equilibrium steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. masterorganicchemistry.com

Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. chemguide.co.uk

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water to form a protonated ester.

Deprotonation to yield the final ester and regenerate the acid catalyst. masterorganicchemistry.com

The reaction is reversible, and product formation is favored by removing water as it forms. chemguide.co.uk Alternative methods include conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an alcohol. google.com

Amidation: The formation of amides from this compound typically requires activation of the carboxylic acid, as amines are basic and would otherwise engage in an acid-base reaction. A common method involves using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC). The mechanism involves the carboxylic acid adding to the DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an amine nucleophile, forming the amide bond and releasing dicyclohexylurea as a byproduct. The prodrug approach, converting the carboxylic acid to an ester or amide, is a common strategy for related non-steroidal anti-inflammatory drugs (NSAIDs) to modify their properties. researchgate.netresearchgate.netresearchgate.net

The conjugated system in this compound is a classic Michael acceptor, susceptible to nucleophilic conjugate addition at the β-carbon. This reactivity is a cornerstone for synthesizing more complex heterocyclic structures. researchgate.net

The general mechanism involves the attack of a soft nucleophile (the Michael donor) on the β-carbon of the α,β-unsaturated system. This breaks the C=C π-bond, and the resulting negative charge is delocalized onto the carbonyl oxygen, forming an enolate intermediate. Subsequent protonation of the α-carbon yields the final 1,4-adduct.

A variety of nitrogen-based nucleophiles have been shown to react with 3-aroylprop-2-enoic acids, leading to diverse products. researchgate.net

Table 2: Michael Addition Reactions with 3-Aroylprop-2-enoic Acid Analogues

| Nucleophile | Resulting Adduct / Product Type |

|---|---|

| 1,2-Diaminobenzene | Propanoic acid derivative |

| 2,3-Diaminopyridine | Propanoic acid derivative |

| Ethyl cyanoacetate | Michael adduct |

| Malononitrile | Michael adduct |

| 3,5-Dimethylpyrazole | Michael adduct |

| Hydrazine (B178648) Hydrate (B1144303) | Pyridazinone derivatives after cyclization |

Data adapted from studies on 3-aroylprop-2-enoic acids. researchgate.net

These addition reactions demonstrate the utility of the α,β-unsaturated system as an electrophilic building block in organic synthesis. researchgate.net

Photochemical Reactions and Photo-induced Transformations

The benzophenone group in this compound acts as the primary chromophore and is responsible for its significant photochemical activity. While specific studies on this exact isomer are limited, extensive research on the closely related drug Ketoprofen (B1673614) (2-(3-benzoylphenyl)propanoic acid) provides a strong basis for understanding its photo-induced transformations, as both share the same photoactive moiety. rsc.orgrsc.org

Upon absorption of UV radiation (particularly UV-A), the benzophenone moiety is excited from the ground state (S₀) to a singlet excited state (S₁), which then rapidly and efficiently undergoes intersystem crossing (ISC) to a triplet excited state (T₁). acs.org This triplet state is a diradical and is the key intermediate responsible for subsequent photochemical reactions.

The primary photochemical pathway for Ketoprofen, and by strong analogy for this compound, is decarboxylation. nih.gov The proposed mechanism involves:

Excitation and Intersystem Crossing: KPF(S₀) + hν → KPF(S₁) → KPF(T₁).

Decarboxylation: The triplet state of the deprotonated carboxylate anion undergoes spontaneous decarboxylation to form a carbanion. acs.orgnih.gov This process is much less favorable for the neutral, protonated acid.

Proton Abstraction: The resulting carbanion is highly reactive and rapidly abstracts a proton from the surrounding medium (e.g., water or other proton donors) to form a stable decarboxylated radical product, 3-ethylbenzophenone (B196072) ketyl biradical (EBPH). nih.govresearchgate.net

The efficiency of this process is significant, and the formation of reactive species like the carbanion and subsequent radicals is the basis of the phototoxicity observed with compounds containing this chromophore. rsc.org The presence of the conjugated double bond in this compound, as opposed to the saturated side chain in ketoprofen, may offer additional photochemical pathways, such as E/Z isomerization or [2+2] cycloadditions, though decarboxylation via the benzophenone triplet state is expected to be a dominant process.

Studies using titanium dioxide (TiO₂) as a photocatalyst have shown that it can significantly enhance the degradation of ketoprofen under UV irradiation, following a Langmuir-Hinshelwood mechanism where the molecule is adsorbed onto the catalyst surface before degradation occurs. mdpi.comresearchgate.net Similar photocatalytic degradation would be expected for this compound.

Table 3: Key Species in the Phototransformation of the 3-Benzoylphenyl-propionic/enoic Acid Chromophore

| Species | Role in Mechanism |

|---|---|

| Triplet Excited State (T₁) | Key reactive intermediate formed after UV absorption and intersystem crossing. acs.org |

| Carbanion | Formed via decarboxylation of the excited triplet state. nih.gov |

| 3-Ethylbenzophenone Ketyl Biradical (EBPH) | Stable product formed after the carbanion abstracts a proton. nih.gov |

| Reactive Oxygen Species (ROS) | Can be generated by energy transfer from the triplet state to molecular oxygen. acs.org |

Electrochemistry of the Benzoylphenyl Moiety and Propenoic Acid Scaffold

The electrochemical behavior of this compound is dictated by the redox-active centers present in its molecular structure: the benzoylphenyl moiety and the propenoic acid scaffold. While specific electrochemical studies on this particular compound are not extensively documented, a comprehensive understanding can be derived from the well-established electrochemical characteristics of its constituent functional groups. The benzoylphenyl group, containing a diaryl ketone, and the propenoic acid group, an α,β-unsaturated carboxylic acid, each contribute distinct electrochemical signatures.

The benzoylphenyl portion of the molecule is expected to undergo reduction at the carbonyl group. Studies on analogous aromatic ketones, such as benzil (B1666583) and its derivatives, reveal that the electrochemical reduction typically proceeds through a series of one-electron transfer steps. researchgate.net In aprotic media, this process often involves the initial formation of a radical anion, which can then be further reduced to a dianion at a more negative potential. The stability of these intermediates is highly dependent on the solvent system and the presence of proton donors. In protic media, the reduction mechanism can become more complex, often involving protonation steps coupled with electron transfers, leading to the formation of alcohol functionalities.

The propenoic acid scaffold, specifically the α,β-unsaturated system, is also electrochemically active. This moiety can undergo reduction, typically at the carbon-carbon double bond. The presence of the carboxylic acid group influences the reduction potential and mechanism. For instance, the electrochemical reduction of cinnamic acid derivatives can be utilized for various synthetic transformations. academie-sciences.fr The reduction of the double bond can proceed via a two-electron, two-proton process to yield the corresponding saturated carboxylic acid. The exact potential at which this reduction occurs is influenced by the pH of the medium and the nature of the substituents on the aromatic ring.

Furthermore, the carboxylic acid group itself can be electrochemically reduced, although this typically requires more negative potentials than the reduction of the conjugated double bond or the benzoyl ketone. The reduction of aromatic carboxylic acids can lead to the formation of the corresponding aldehydes or alcohols, depending on the reaction conditions. acs.orgoup.com

| Moiety | Expected Electrochemical Process | Influencing Factors | Potential Products |

| Benzoylphenyl | Reduction of the ketone carbonyl group | Solvent, Proton availability | Radical anion, Dianion, Secondary alcohol |

| Propenoic Acid (α,β-unsaturated) | Reduction of the carbon-carbon double bond | pH, Electrode material | Saturated carboxylic acid |

| Propenoic Acid (Carboxylic Acid) | Reduction of the carboxyl group | Electrode potential, Reaction conditions | Aldehyde, Primary alcohol |

Table 1: Summary of Expected Electrochemical Behavior of Functional Moieties in this compound

This interactive table summarizes the primary electrochemical processes anticipated for the key functional groups within the this compound molecule, based on the behavior of analogous structures.

Structure Activity Relationships Sar and Structure Property Relationships Spr of 3 3 Benzoylphenyl Prop 2 Enoic Acid and Analogues

Impact of Benzoylphenyl Substituent Variations on Biological Activity

The benzoylphenyl core is a critical determinant of the biological activity of this class of compounds. Variations in the substituents on the aromatic rings can significantly modulate potency and selectivity, particularly for cyclooxygenase (COX) enzyme inhibition.

Research into ketoprofen (B1673614) analogues has shown that replacing the terminal phenyl ring with other moieties or introducing specific pharmacophore groups can dramatically enhance COX-2 selectivity. researchgate.net For instance, the introduction of azido (B1232118) (N₃), methylsulfonyl (SO₂Me), or acetamido (NHCOMe) groups at the para-position of the terminal phenyl ring leads to a substantial increase in COX-2 selectivity. Molecular modeling studies suggest that these substituents can insert into a secondary pocket of the COX-2 active site, interacting with key amino acid residues like Arginine (Arg)513, which is not as accessible in the COX-1 isoform. researchgate.net Among these, analogues with an azido group exhibited the highest potency and selectivity for COX-2, even surpassing the reference drug celecoxib. researchgate.net

| Compound | Substituent (R) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |

|---|---|---|---|---|

| Ketoprofen | - | 11.5 | 1.5 | 7.7 |

| Analogue 8a | Azido (N₃) | >100 | 0.077 | >1298.7 |

| Analogue 8b | Azido (N₃) | >100 | 0.085 | >1176.5 |

| Celecoxib (Reference) | - | 15.2 | 0.081 | 187.7 |

Role of the Prop-2-enoic Acid Moiety in Molecular Recognition and Function

Firstly, the carboxylic acid group is a common feature in most traditional NSAIDs and is known to be crucial for their anti-inflammatory mechanism, which involves the inhibition of COX enzymes. acs.orgtandfonline.com This acidic moiety can form critical interactions, such as salt bridges, with positively charged residues (e.g., Arg409 and Lys413) in the binding sites of proteins like serum albumin. acs.org However, this free carboxylic acid is also implicated in the gastrointestinal side effects associated with many NSAIDs. tandfonline.comrjptonline.org Consequently, a common strategy to mitigate these effects is the modification of this group, for example, through esterification or amidation, to create prodrugs that mask the acidic functionality. rjptonline.orgnih.gov

Secondly, the presence of the carbon-carbon double bond (the "en" in prop-2-enoic acid) makes the molecule a derivative of cinnamic acid. Cinnamic acid and its analogues are recognized for a wide spectrum of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. nih.goveurekaselect.com This unsaturated bond introduces conformational rigidity to the side chain compared to the flexible propanoic acid side chain of ketoprofen. nih.gov This structural difference can influence how the molecule fits into and interacts with the active sites of target enzymes, potentially leading to a distinct pharmacological profile.

Stereochemical Influences on Activity (e.g., E/Z Isomers and Chirality of Side Chains)

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in determining the biological activity of molecules. For 3-(3-benzoylphenyl)prop-2-enoic acid and its analogues, two key stereochemical aspects are relevant: E/Z isomerism and chirality.

The double bond in the prop-2-enoic acid side chain gives rise to geometric isomers, designated as E (entgegen or trans) and Z (zusammen or cis). The trans- or E-isomer of cinnamic acid derivatives is generally more stable and is the predominant form found in nature. mdpi.com The specific geometry of this double bond dictates the spatial orientation of the carboxylic acid relative to the benzoylphenyl core, which can profoundly affect the molecule's ability to bind to its biological target. Synthetic methods for producing these compounds can sometimes result in a mixture of E and Z isomers. researchgate.net

While this compound itself is achiral, its saturated analogue, ketoprofen (2-(3-benzoylphenyl)propanoic acid), possesses a chiral center at the second carbon of the propanoic acid chain. This results in two enantiomers, (S)-ketoprofen and (R)-ketoprofen. The anti-inflammatory activity of ketoprofen is primarily attributed to the (S)-enantiomer. Molecular docking studies have confirmed that the different enantiomers can adopt distinct binding conformations within the active site of target proteins like albumin. researchgate.net This highlights that for chiral analogues within this chemical family, the specific stereoisomer is a key determinant of biological function.

Design and Evaluation of Hybrid Molecules and Conjugates

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with a potentially enhanced or synergistic biological profile. This strategy has been extensively applied to the ketoprofen scaffold, providing a blueprint for the development of analogues from this compound.

One approach involves creating hybrids of ketoprofen with various N-containing heterocyclic compounds, such as piperidine, pyrrolidine, 1,2,3,4-tetrahydroquinoline, and 1,2,3,4-tetrahydroisoquinoline. researchgate.netmdpi.com These hybrid molecules have demonstrated superior in vitro anti-inflammatory and antioxidant activities compared to the parent drug. mdpi.combas.bg For example, hybrids containing tetrahydroquinoline and tetrahydroisoquinoline cores showed a higher degree of protection against albumin denaturation than ketoprofen and ibuprofen. mdpi.com

Another strategy is the conjugation of the core molecule to targeting moieties. Ketoprofen has been conjugated to peptides like RGD (Arginine-Glycine-Aspartic acid) and NGR (Asparagine-Glycine-Arginine) for targeted cancer therapy. nih.gov These peptides guide the drug to cancer cells that overexpress specific receptors, leading to significantly higher cytotoxic activity against these cells compared to ketoprofen alone. nih.gov Similarly, creating hybrids with other biologically active molecules, such as the antimalarial drug primaquine, has resulted in compounds with potent antioxidant and anti-inflammatory activities. nih.gov

| Compound | Inhibition of Albumin Denaturation (IAD) IC₅₀ (µg/mL) | Hydrogen Peroxide Scavenging Activity (HPSA) IC₅₀ (µg/mL) |

|---|---|---|

| Ketoprofen (Ket) | 345.56 | >100 |

| Ibuprofen (Ibu) | 81.50 | >100 |

| Hybrid 3a (Piperidine) | 81.09 | 85.09 |

| Hybrid 3b (Pyrrolidine) | 78.43 | 62.57 |

| Hybrid 3c (Tetrahydroquinoline) | 77.18 | 64.12 |

| Hybrid 3d (Tetrahydroisoquinoline) | 73.59 | 59.47 |

| Ascorbic Acid (Standard) | - | 24.84 |

| Quercetin (Standard) | - | 62.77 |

Development of Dual-Mechanism Ligands and Multitarget-Directed Ligands

Building on the concept of hybridization, the rational design of dual-mechanism or multitarget-directed ligands (MTDLs) aims to create single molecules that can modulate multiple pathological pathways simultaneously. nih.gov This is considered a promising strategy for complex diseases. nih.gov

A notable example is the development of ketoprofen derivatives designed to inhibit both cyclooxygenases (COXs) and matrix metalloproteinases (MMPs). nih.govnih.govresearchgate.net MMPs are enzymes involved in tissue remodeling and are implicated in both inflammation and cancer progression. By chemically modifying the carboxylic acid group of ketoprofen into a hydroxamic acid, researchers synthesized 2-(3-benzoyl phenyl)propanohydroxamic acid. nih.govscilit.com This new compound not only retained anti-inflammatory properties but also gained the ability to inhibit MMPs. In animal models, this hydroxamic acid derivative proved to be a more potent anti-inflammatory agent than ketoprofen and also exhibited moderate anticancer activity against a panel of human tumor cell lines. nih.govscilit.comresearchgate.net

Another modification involved converting the ketone group of ketoprofen into a ketoxime, yielding 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid. nih.govtechnologynetworks.com This compound also showed dual activity, though the hydroxamic acid analogue was found to be more potent. researchgate.net These studies demonstrate that rational structural modifications of the 3-(3-benzoylphenyl) core can successfully produce ligands with multiple mechanisms of action. nih.gov

Rationalization of Activity Modulations through Structural Changes

The observed changes in biological activity upon structural modification can be rationalized by considering their effects on molecular interactions, physicochemical properties, and pharmacokinetics.

Substituent Effects: Adding functional groups to the benzoylphenyl rings alters the molecule's steric and electronic profile. As seen with the azido-substituted ketoprofen analogues, a well-chosen substituent can facilitate novel, favorable interactions within a target's active site, leading to enhanced potency and selectivity. researchgate.net These changes affect how the ligand fits and binds to its receptor.

Modification of the Acid Moiety: The carboxylic acid is a key anchoring point for binding to COX enzymes but also a source of gastric toxicity. acs.orgrjptonline.org Converting it to an ester or amide creates a prodrug, masking the acidic nature and often reducing gastrointestinal irritation. rjptonline.orgnih.gov Alternatively, replacing it with a different functional group, such as a hydroxamic acid, can introduce a new binding motif capable of chelating metal ions in the active sites of other enzymes, like the zinc ion in MMPs, thereby creating a dual-action molecule. nih.gov

Conformational and Stereochemical Effects: The rigidity introduced by the double bond in the prop-2-enoic acid side chain restricts the molecule's conformational freedom. nih.gov This pre-organization can be advantageous if it locks the molecule into a bioactive conformation, but detrimental if it prevents optimal binding. Similarly, the specific 3D arrangement of chiral centers, as seen in ketoprofen enantiomers, is paramount for a precise fit into the chiral environment of a protein's binding pocket. researchgate.net

Molecular docking simulations have been instrumental in providing insights into these structure-activity relationships. By modeling the binding of different analogues into the active sites of enzymes like COX and MMPs, researchers can visualize the key interactions and rationalize why certain structural changes lead to increased or decreased activity, guiding the design of more effective therapeutic agents. nih.govresearchgate.net

In Vitro and Non Human Biological Activity and Molecular Mechanisms of 3 3 Benzoylphenyl Prop 2 Enoic Acid

Anti-inflammatory and Analgesic Mechanisms

The anti-inflammatory and analgesic properties of 3-(3-Benzoylphenyl)prop-2-enoic acid are understood primarily through its structural analogy to ketoprofen (B1673614) and other NSAIDs. The underlying mechanisms involve the modulation of key inflammatory pathways.

The principal mechanism for the anti-inflammatory action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. nih.govwikipedia.org These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and pain. wikipedia.orgnih.gov this compound, sharing the 3-benzoylphenyl moiety with ketoprofen, is presumed to act as a COX inhibitor.

Ketoprofen itself is a non-selective inhibitor, targeting both COX-1 and COX-2 isoforms. wikipedia.orggoogle.com The S-enantiomer is primarily responsible for the pharmacological activity, particularly the inhibition of prostaglandin (B15479496) synthesis, while the R-enantiomer is significantly less active. google.comnih.gov Studies on chiral NSAIDs have shown that the S-enantiomers are potent inhibitors of both COX-1 and COX-2. nih.gov For instance, S-ketoprofen was found to be highly active on COX-2 with an IC50 value of 0.024 µmol/L in a whole blood model. nih.gov

The binding of NSAIDs to COX enzymes can involve interactions with key amino acid residues in the active site. For many acidic NSAIDs, an ionic bond with Arginine-120 is crucial. nih.gov However, other binding modes exist, such as hydrogen bonding with Tyrosine-385 and Serine-530, as demonstrated by the binding of diclofenac (B195802) to COX-2. nih.govresearchgate.net The carboxylic acid group of this compound is expected to play a critical role in its interaction with the COX active site, similar to other propionic acid derivatives. wikipedia.org

By inhibiting COX enzymes, this compound is expected to directly modulate the biosynthesis of prostaglandins (PGs). google.com The COX-mediated conversion of arachidonic acid yields prostaglandin H2 (PGH2), a common precursor for various pro-inflammatory prostanoids, including PGE2, PGI2, PGD2, and thromboxane (B8750289) A2 (TXA2). wikipedia.orgnih.gov A reduction in the levels of these mediators in inflamed tissues leads to a decrease in the cardinal signs of inflammation, such as redness, swelling, and pain. nih.gov

Research on the related compound 3-benzoyl-propionic acid (3BPA) has provided evidence for this mechanism. In an in vivo air pouch model, 3BPA demonstrated intense anti-inflammatory activity, which included a marked reduction in the levels of PGE2. researchgate.net This finding supports the hypothesis that compounds with this chemical scaffold interfere with the prostaglandin synthesis pathway.

While direct antibradykinin activity has not been extensively documented, an indirect antagonism of bradykinin-mediated effects is a plausible mechanism. Bradykinin (B550075) is a potent inflammatory mediator that can induce pain and increase vascular permeability. mdpi.com Its pro-inflammatory effects are, in part, mediated by the stimulation of phospholipase activity, which in turn promotes the biosynthesis of prostaglandins. mdpi.com Therefore, by inhibiting the prostaglandin synthesis pathway, a compound like this compound can functionally antagonize the inflammatory consequences of bradykinin activity.

The anti-inflammatory potential of compounds is frequently evaluated using various in vitro models. Common cell-based assays involve stimulating macrophage cell lines, such as RAW 264.7, with lipopolysaccharide (LPS) to induce an inflammatory response. nih.govmdpi.com The efficacy of a test compound is then measured by its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and PGE2. mdpi.com

Cinnamic acid, which forms the backbone of this compound, has been shown to significantly inhibit LPS-induced NO production in RAW 264.7 macrophages. nih.gov Similarly, studies on 3-benzoyl-propionic acid in J774 cells showed a reduction in NO levels. researchgate.net Other in vitro methods include assessing the inhibition of protein denaturation and hemolysis of red blood cells, which are indicative of anti-inflammatory activity. researchgate.netnih.gov Ester prodrugs of ketoprofen have demonstrated efficacy in these assays. researchgate.net

| Compound/Extract | Assay/Model | Observed Effect | Reference |

|---|---|---|---|

| Cinnamic Acid | LPS-induced NO Production (RAW 264.7 cells) | Significant inhibition of nitric oxide production. | nih.gov |

| 3-Benzoyl-propionic Acid (3BPA) | Cell Viability and NO Production (J774 cells) | Low cytotoxicity and reduction of nitric oxide levels. | researchgate.net |

| Ketoprofen Ester Prodrugs | Bovine Serum Albumin (BSA) Denaturation Assay | Inhibition of protein denaturation. | researchgate.net |

| Ketoprofen Ester Prodrugs | Human Red Blood Cell (HRBC) Haemolysis Assay | Membrane stabilization effect, inhibiting hemolysis. | researchgate.net |

| Toona sinensis Extract | LPS-induced PGE2 Production (RAW 264.7 cells) | Dose-dependent reduction of PGE2 levels. | mdpi.com |